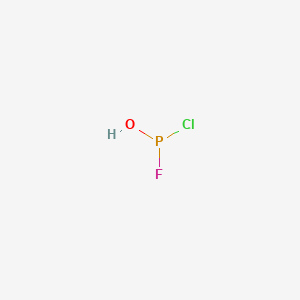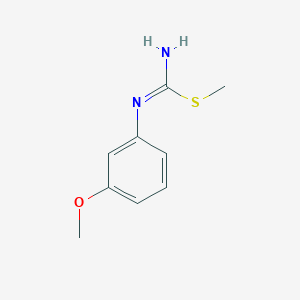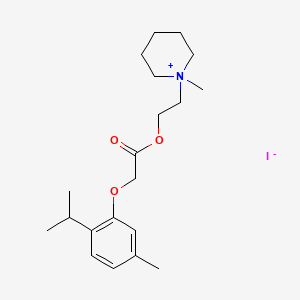
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate is a chemical compound with a complex structure that includes a piperidinium core, a hydroxyethyl group, a methyl group, an iodide ion, and a thymyloxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate typically involves multiple steps. One common method includes the reaction of 1-(2-hydroxyethyl)piperidine with methyl iodide to form the corresponding iodide salt. This intermediate is then reacted with thymyloxyacetic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodide ion can be reduced to form the corresponding piperidinium derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced piperidinium derivatives, and substituted compounds with different halide ions .
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)piperidine: A related compound with similar structural features but lacking the thymyloxyacetate moiety.
Piperidine: A simpler compound that serves as a building block for more complex derivatives.
2-Piperidinoethanol: Another related compound with a hydroxyethyl group attached to the piperidine ring.
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate is unique due to the presence of the thymyloxyacetate moiety, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
32305-34-3 |
|---|---|
Molekularformel |
C20H32INO3 |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide |
InChI |
InChI=1S/C20H32NO3.HI/c1-16(2)18-9-8-17(3)14-19(18)24-15-20(22)23-13-12-21(4)10-6-5-7-11-21;/h8-9,14,16H,5-7,10-13,15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZZGOCQXMQYYQJY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCC[N+]2(CCCCC2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


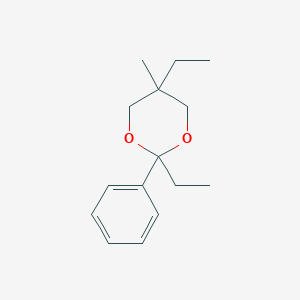
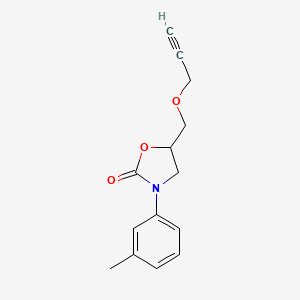
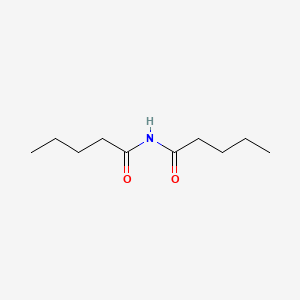

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)





![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)

